molecular formula C7H5NS B153571 Thieno[2,3-c]pyridine CAS No. 272-12-8

Thieno[2,3-c]pyridine

Cat. No. B153571
CAS RN: 272-12-8
M. Wt: 135.19 g/mol
InChI Key: GDQBPBMIAFIRIU-UHFFFAOYSA-N
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Patent
US09090625B2

Procedure details

The material from Step ii (23.5 g, 61.6 mmol), was dissolved in 100 mL CH2Cl2. The three neck flask was fitted with a reflux condenser and internal thermometer under N2 atmosphere. The flask was evacuated and purged with nitrogen. Titanium (IV) chloride (40 mL, 369 mmol) was added to the reaction slowly. The reaction temperature was maintained at around 40° C. After about 15 mL were added, the reaction was placed in an ice bath to control the temperature. The reaction was allowed to gradually warm to room temperature before heating to 40° C. overnight. The reaction was heated to 40° C. for 18 hours, then cooled to room temperature. The reaction contents were poured, in portions, into a large beaker containing 200 g of ice and 200 mL NH4OH with lots of fuming observed. The reaction was stirred vigorously for a few minutes. The reaction was filtered and the solid was rinsed with CHCl3 (3×100 mL).
Name
material
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
COP([CH:7]([N:13]([CH2:19][CH:20](OC)OC)C(OCC)=O)[C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)(=O)OC.[NH4+].[OH-]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[S:9]1[C:8]2=[CH:7][N:13]=[CH:19][CH:20]=[C:12]2[CH:11]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
material
Quantity
23.5 g
Type
reactant
Smiles
COP(OC)(=O)C(C=1SC=CC1)N(C(=O)OCC)CC(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
40 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The three neck flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
After about 15 mL were added
CUSTOM
Type
CUSTOM
Details
the reaction was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
before heating to 40° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 40° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction contents
ADDITION
Type
ADDITION
Details
were poured, in portions, into a large beaker
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid was rinsed with CHCl3 (3×100 mL)

Outcomes

Product
Name
Type
Smiles
S1C=CC=2C1=CN=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.